molecular formula C11H11BrO3 B13942818 Methyl 2-bromo-4-cyclopropoxybenzoate

Methyl 2-bromo-4-cyclopropoxybenzoate

Cat. No.: B13942818
M. Wt: 271.11 g/mol
InChI Key: XZTSYUIAIIBYDI-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-cyclopropoxybenzoate is an organic compound with the molecular formula C11H11BrO3. It is a derivative of benzoic acid, featuring a bromine atom at the second position and a cyclopropoxy group at the fourth position on the benzene ring, with a methyl ester functional group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-4-cyclopropoxybenzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl 4-cyclopropoxybenzoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the electrophilic aromatic substitution reaction. The reaction conditions usually involve maintaining a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors can enhance the efficiency and yield of the process, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-4-cyclopropoxybenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

    Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions are used for hydrolysis reactions.

Major Products Formed

    Nucleophilic Substitution: Substituted benzoates with various functional groups replacing the bromine atom.

    Reduction: Methyl 4-cyclopropoxybenzyl alcohol.

    Hydrolysis: 2-bromo-4-cyclopropoxybenzoic acid.

Scientific Research Applications

Methyl 2-bromo-4-cyclopropoxybenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules through cross-coupling reactions.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-bromo-4-cyclopropoxybenzoate in chemical reactions involves the reactivity of the bromine atom and the ester group. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the ester group can undergo hydrolysis or reduction. The cyclopropoxy group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-bromobenzoate: Lacks the cyclopropoxy group, making it less sterically hindered and more reactive in certain reactions.

    Methyl 4-cyclopropoxybenzoate: Lacks the bromine atom, resulting in different reactivity and applications.

    Methyl 2-chloro-4-cyclopropoxybenzoate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

Uniqueness

Methyl 2-bromo-4-cyclopropoxybenzoate is unique due to the combination of the bromine atom and the cyclopropoxy group on the benzene ring. This combination imparts distinct reactivity and steric properties, making it valuable in specific synthetic applications and research studies.

Properties

Molecular Formula

C11H11BrO3

Molecular Weight

271.11 g/mol

IUPAC Name

methyl 2-bromo-4-cyclopropyloxybenzoate

InChI

InChI=1S/C11H11BrO3/c1-14-11(13)9-5-4-8(6-10(9)12)15-7-2-3-7/h4-7H,2-3H2,1H3

InChI Key

XZTSYUIAIIBYDI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)OC2CC2)Br

Origin of Product

United States

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